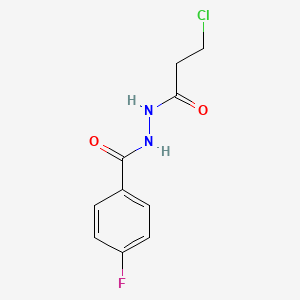N'-(3-chloropropanoyl)-4-fluorobenzohydrazide
CAS No.: 1823188-48-2
Cat. No.: VC2752410
Molecular Formula: C10H10ClFN2O2
Molecular Weight: 244.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1823188-48-2 |
|---|---|
| Molecular Formula | C10H10ClFN2O2 |
| Molecular Weight | 244.65 g/mol |
| IUPAC Name | N'-(3-chloropropanoyl)-4-fluorobenzohydrazide |
| Standard InChI | InChI=1S/C10H10ClFN2O2/c11-6-5-9(15)13-14-10(16)7-1-3-8(12)4-2-7/h1-4H,5-6H2,(H,13,15)(H,14,16) |
| Standard InChI Key | YOMUKKSMFUOSIJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)NNC(=O)CCCl)F |
| Canonical SMILES | C1=CC(=CC=C1C(=O)NNC(=O)CCCl)F |
Introduction
Structural Characteristics and Physicochemical Properties
N'-(3-chloropropanoyl)-4-fluorobenzohydrazide is characterized by its molecular formula C₁₀H₁₀ClFN₂O₂, with a calculated molecular weight of approximately 244.65 g/mol. This compound features a 4-fluorophenyl ring connected to a carbonyl group, which is further linked to a hydrazide moiety, followed by another carbonyl group and a 3-chloropropyl chain. This structural arrangement creates a molecule with specific chemical reactivity and physical properties.
The structure contains several functional groups that contribute to its chemical behavior:
-
A 4-fluorophenyl ring that influences electronic distribution
-
Two carbonyl groups (C=O) that serve as hydrogen bond acceptors
-
A hydrazide linkage (-CO-NH-NH-CO-) that can act as both hydrogen bond donor and acceptor
-
A 3-chloropropyl chain that introduces hydrophobicity and potential reactivity
Based on similar compounds, the physicochemical properties of N'-(3-chloropropanoyl)-4-fluorobenzohydrazide can be estimated as follows:
Synthesis and Chemical Reactivity
Synthetic Approaches
The synthesis of N'-(3-chloropropanoyl)-4-fluorobenzohydrazide can be achieved through several synthetic routes, with the most common approach involving a two-step process:
-
Preparation of 4-Fluorobenzohydrazide: This initial intermediate can be synthesized from 4-fluorobenzoic acid or its derivatives (such as esters or acid chlorides) through reaction with hydrazine hydrate.
-
Acylation with 3-Chloropropanoyl Chloride: The resulting 4-fluorobenzohydrazide undergoes N-acylation with 3-chloropropanoyl chloride under controlled conditions to yield the target compound.
The reaction scheme typically involves:
-
Conversion of 4-fluorobenzoic acid to an activated form (ester or acid chloride)
-
Reaction with hydrazine to form the hydrazide
-
Selective acylation of the terminal nitrogen with 3-chloropropanoyl chloride
-
Purification steps to isolate the pure product
Chemical Reactivity
N'-(3-chloropropanoyl)-4-fluorobenzohydrazide contains several reactive sites that contribute to its chemical behavior:
-
The terminal chlorine atom can participate in nucleophilic substitution reactions, making this compound useful as an intermediate in further synthesis.
-
The hydrazide linkage can undergo various transformations, including:
-
Cyclization reactions to form heterocyclic compounds
-
Condensation with carbonyl compounds to form hydrazones
-
Further acylation or alkylation at remaining N-H sites
-
-
The carbonyl groups can participate in nucleophilic addition reactions.
-
The aromatic ring with fluorine substitution can undergo electrophilic aromatic substitution, although with reduced reactivity compared to unsubstituted benzene.
Structural Analysis and Characterization
Crystallographic Considerations
Based on the crystal structures of related benzamide and benzohydrazide derivatives, N'-(3-chloropropanoyl)-4-fluorobenzohydrazide likely exhibits specific intermolecular interactions in the solid state. Drawing from the crystallographic data of related compounds, the following structural features can be anticipated:
-
The molecule may adopt a non-planar conformation with dihedral angles between the aromatic ring and the hydrazide plane.
-
The crystal packing is likely influenced by:
Similar compounds show dihedral angles between benzene rings in the range of 80-90°, suggesting that N'-(3-chloropropanoyl)-4-fluorobenzohydrazide may also adopt non-planar conformations to minimize steric hindrance .
Comparative Analysis with Structural Analogs
N'-(3-chloropropanoyl)-4-fluorobenzohydrazide belongs to a family of structurally related compounds that differ in substitution patterns. Comparing its features with those of structurally similar compounds provides insights into structure-activity relationships:
These structural variations can lead to differences in:
-
Lipophilicity and membrane permeability
-
Hydrogen bonding capacity and patterns
-
Metabolic stability
-
Binding affinity to biological targets
-
Crystal packing arrangements
Research Challenges and Future Directions
Current Research Gaps
Several areas related to N'-(3-chloropropanoyl)-4-fluorobenzohydrazide warrant further investigation:
-
Comprehensive Characterization: Detailed spectroscopic and crystallographic studies specific to this compound are needed.
-
Biological Activity Profiling: Systematic screening for potential therapeutic applications.
-
Structure-Activity Relationships: More detailed understanding of how structural modifications affect properties and activities.
-
Synthetic Optimization: Development of more efficient and environmentally friendly synthetic routes.
Future Research Opportunities
The unique structural features of N'-(3-chloropropanoyl)-4-fluorobenzohydrazide suggest several promising research directions:
-
Medicinal Chemistry Development: Exploration of derivatives with optimized pharmacological properties.
-
Coordination Chemistry: Investigation of metal complexes using this compound as a ligand.
-
Material Science Applications: Evaluation for polymer science and advanced materials.
-
Crystal Engineering: Studies on controlling supramolecular arrangements through hydrogen bonding networks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume